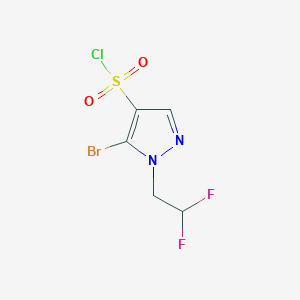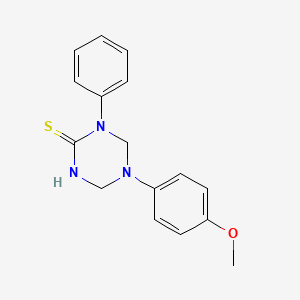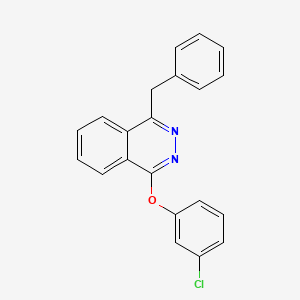
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.28 . It is also known by its IUPAC name, 3-(1H-benzimidazol-1-ylmethyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.28 . The density and boiling point are predicted to be 1.20±0.1 g/cm3 and 461.8±47.0 °C, respectively . More specific physical and chemical properties such as melting point and flash point are not available in the search results.Aplicaciones Científicas De Investigación
Chemosensor Development
- Fluorescent Chemosensors for Aluminum Ions : A study developed fluorescent chemosensors using derivatives of 2-(2-Aminophenyl)-1H-benzimidazole integrated with anthracene/pyrene. These probes showed high selectivity for Al3+ ions and were used for imaging intracellular Al3+ ions in living cells (Shree et al., 2019).
Biological Activity Studies
- Antidiabetic, Anti-inflammatory, and Anticancer Properties : Another study synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline and tested them for antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).
DNA-Binding Studies
- Silver(I) Complexes for DNA-Binding : Research on bis(benzimidazol-2-ylmethyl)aniline derivatives led to the creation of silver(I) complexes that bind to DNA in an intercalation mode. These complexes showed potential for antioxidant activities (Wu et al., 2014).
Polymerisation Reactions
- ZnII and CuII Carboxylate Complexes for Polymerization : A study involving (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes explored their role in the polymerization of ϵ‐caprolactone. These complexes acted as catalysts and followed first-order kinetics (Attandoh et al., 2014).
Anticancer Research
- Benzimidazole-Based Schiff Base Copper(II) Complexes : Another study synthesized new benzimidazole-based Schiff base copper(II) complexes that showed significant in vitro cytotoxic effect against various cancer cell lines. They effectively bound to DNA through an intercalative mode and demonstrated potential as anticancer agents (Paul et al., 2015).
Catalysis and Chemical Synthesis
- Palladium Complexes in Methoxycarbonylation : Research on (benzimidazolylmethyl)amine palladium(II) complexes revealed their role in the methoxycarbonylation of olefins. The structure of these complexes influenced their catalytic activities and selectivity in producing branched and linear esters (Tshabalala & Ojwach, 2018).
Safety and Hazards
The safety information for 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).
Propiedades
IUPAC Name |
3-(benzimidazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMAQMJRXLGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877458 |
Source


|
| Record name | BENZIMIDAZOLE,1-M-AMINOBENZYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2747569.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2747573.png)



![N,N-dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B2747579.png)

![Methyl[4-(piperidin-1-yl)butyl]amine](/img/structure/B2747582.png)
![Ethyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2747583.png)
![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-(2-methylprop-2-enyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2747584.png)
![8-Fluoro-2-(methoxymethyl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2747585.png)
![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2747587.png)